![molecular formula C40H46N4O4 B10857121 1-methyl-N-[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]-2-[4-[[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]carbamoyl]phenyl]benzimidazole-5-carboxamide](/img/structure/B10857121.png)
1-methyl-N-[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]-2-[4-[[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]carbamoyl]phenyl]benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant potential in modulating inflammatory responses, particularly in the context of autoimmune and inflammatory diseases such as Crohn’s disease . The inhibition of SP140 by GSK761 has been demonstrated to reduce the differentiation of monocytes into inflammatory macrophages and to decrease the production of pro-inflammatory cytokines .
Preparation Methods
The synthesis of GSK761 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for GSK761 are designed to be scalable and cost-effective. These methods may include batch processing or continuous flow techniques, with stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
GSK761 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on GSK761, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: This type of reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK761 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of SP140 in various biochemical pathways.
Biology: GSK761 is employed in research to understand the mechanisms of macrophage differentiation and activation.
Mechanism of Action
GSK761 exerts its effects by selectively inhibiting the SP140 protein. SP140 is a bromodomain-containing protein that plays a crucial role in the regulation of gene expression in immune cells. By binding to SP140, GSK761 prevents its interaction with chromatin, thereby reducing the expression of pro-inflammatory genes . This inhibition leads to a decrease in the production of cytokines such as tumor necrosis factor and interleukin-6, which are key mediators of inflammation .
Comparison with Similar Compounds
GSK761 is unique in its high selectivity for SP140 compared to other similar compounds. Some similar compounds include:
JQ1: A bromodomain inhibitor that targets BRD4, another protein involved in gene regulation.
I-BET762: Another bromodomain inhibitor with broader specificity, targeting multiple bromodomain-containing proteins.
Compared to these compounds, GSK761’s specificity for SP140 makes it particularly valuable for studying the role of this protein in inflammatory diseases and for developing targeted therapies .
Properties
Molecular Formula |
C40H46N4O4 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
1-methyl-N-[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]-2-[4-[[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]carbamoyl]phenyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C40H46N4O4/c1-39(2,3)47-22-20-27-10-8-12-32(24-27)41-37(45)30-16-14-29(15-17-30)36-43-34-26-31(18-19-35(34)44(36)7)38(46)42-33-13-9-11-28(25-33)21-23-48-40(4,5)6/h8-19,24-26H,20-23H2,1-7H3,(H,41,45)(H,42,46) |
InChI Key |
DAHVZGAYZACXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=C(N3C)C=CC(=C4)C(=O)NC5=CC=CC(=C5)CCOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


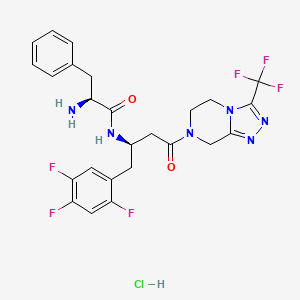
![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)
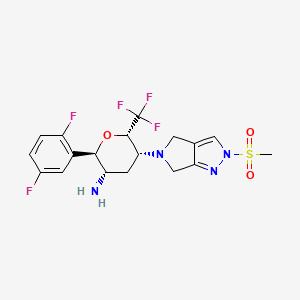
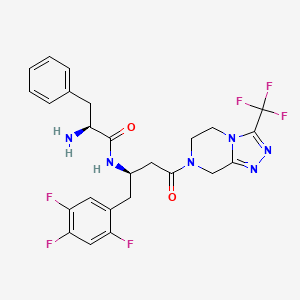
![2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B10857054.png)
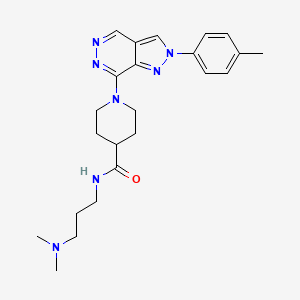

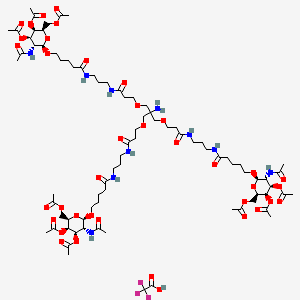
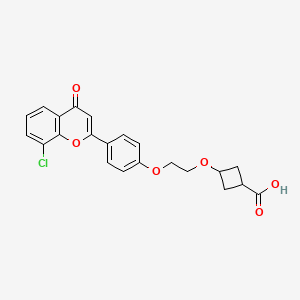
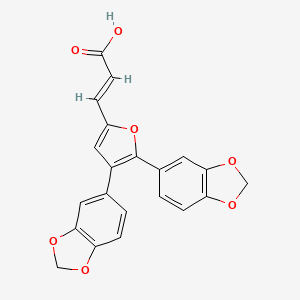
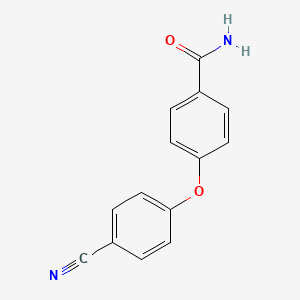
![1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole](/img/structure/B10857098.png)
![7-[(2-chlorophenoxy)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10857102.png)
![3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10857109.png)
